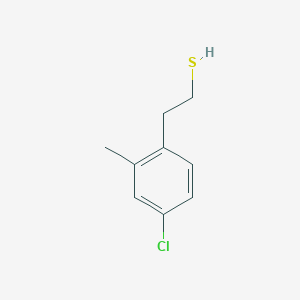

2-(4-Chloro-2-methylphenyl)ethanethiol

Description

2-(4-Chloro-2-methylphenyl)ethanethiol is a thiol derivative featuring a benzene ring substituted with a chlorine atom at the para-position (C4) and a methyl group at the ortho-position (C2). The ethanethiol moiety (-CH2CH2SH) is attached to the aromatic ring, contributing to its distinct chemical reactivity and physical properties.

Properties

IUPAC Name |

2-(4-chloro-2-methylphenyl)ethanethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClS/c1-7-6-9(10)3-2-8(7)4-5-11/h2-3,6,11H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWJDANQXGAEISD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)CCS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis of 2-(4-Chloro-2-methylphenyl)ethanethiol typically begins with 4-chloro-2-methylbenzyl chloride.

Reaction with Thiourea: The benzyl chloride is reacted with thiourea in the presence of a base such as sodium hydroxide. This reaction forms an intermediate thiouronium salt.

Hydrolysis: The thiouronium salt is then hydrolyzed under acidic conditions to yield the desired thiol compound.

The overall reaction can be summarized as follows:

4-Chloro-2-methylbenzyl chloride+Thiourea→Thiouronium salt→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thiol group in 2-(4-Chloro-2-methylphenyl)ethanethiol can be oxidized to form disulfides or sulfonic acids. Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

Reduction: The compound can undergo reduction reactions, particularly at the chlorinated aromatic ring, using reducing agents like lithium aluminum hydride.

Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, where the chlorine atom can be replaced by other substituents such as nitro groups or alkyl groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂), sodium hypochlorite (NaOCl)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Nitrating mixture (HNO₃/H₂SO₄), Friedel-Crafts alkylation reagents (AlCl₃)

Major Products Formed

Oxidation: Disulfides, sulfonic acids

Reduction: Reduced aromatic compounds

Substitution: Nitro-substituted or alkyl-substituted aromatic compounds

Scientific Research Applications

Chemistry

2-(4-Chloro-2-methylphenyl)ethanethiol is used as a building block in organic synthesis. Its thiol group makes it a valuable intermediate for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology

In biological research, thiol-containing compounds like this compound are studied for their potential antioxidant properties. They can interact with biological thiols and disulfides, influencing redox balance and cellular signaling pathways.

Medicine

The compound’s derivatives may exhibit pharmacological activities, including antimicrobial and anticancer properties. Research is ongoing to explore its potential as a therapeutic agent.

Industry

In the industrial sector, this compound is used in the production of polymers and resins. Its reactivity with various monomers can lead to the formation of specialized materials with unique properties.

Mechanism of Action

The mechanism by which 2-(4-Chloro-2-methylphenyl)ethanethiol exerts its effects is primarily through its thiol group. Thiols are known to participate in redox reactions, forming disulfides and influencing the redox state of cells. This can affect various molecular targets and pathways, including enzymes and signaling proteins involved in oxidative stress responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound 2-(4-Chloro-2-methylphenyl)ethanethiol can be compared to its structural analogs, such as 2-(2-Chlorophenyl)ethanethiol (CAS No. 131911-21-2), to elucidate the impact of substituent position and functional groups on properties. Below is a detailed analysis:

Structural and Molecular Differences

This compound :

- Substituents: Chlorine (C4), methyl (C2) on the benzene ring.

- Molecular formula: C9H11ClS (calculated).

- Molecular weight: 186.52 g/mol (calculated).

The addition of a methyl group in the target compound increases its molecular weight and introduces steric hindrance, which may alter reactivity and intermolecular interactions.

Predicted Physicochemical Properties

Electronic Effects

- However, the ortho-methyl group donates electrons inductively, counteracting this effect. In contrast, 2-(2-Chlorophenyl)ethanethiol lacks the methyl group, resulting in stronger electron withdrawal by chlorine and higher acidity .

Biological Activity

2-(4-Chloro-2-methylphenyl)ethanethiol, an organic compound with the molecular formula C9H11ClS, features a thiol group (-SH) attached to an ethane chain linked to a chlorinated methylphenyl ring. This compound is of interest due to its potential biological activities, particularly in the fields of medicine and pharmacology.

- Molecular Weight : 188.70 g/mol

- Functional Groups : Thiol (-SH), aromatic ring with chlorine and methyl substituents.

The biological activity of this compound is primarily attributed to its thiol group, which participates in redox reactions. Thiols can form disulfides and influence the redox state of cells, affecting various signaling pathways and molecular targets involved in oxidative stress responses. This mechanism is crucial for understanding its potential therapeutic effects.

Biological Activities

1. Antioxidant Properties

Thiol compounds are known for their antioxidant capabilities. Research indicates that this compound may scavenge free radicals and protect cellular components from oxidative damage. This activity is vital in preventing diseases related to oxidative stress, such as cancer and neurodegenerative disorders.

2. Antimicrobial Activity

Studies have shown that derivatives of thiol-containing compounds exhibit antimicrobial properties. Preliminary investigations suggest that this compound may inhibit the growth of various bacterial strains, making it a candidate for further exploration in antimicrobial drug development.

3. Anticancer Potential

The compound's structural features suggest potential anticancer activity. Research into similar thiol compounds has demonstrated their ability to induce apoptosis in cancer cells and inhibit tumor growth. Ongoing studies aim to elucidate the specific pathways through which this compound exerts these effects.

Study 1: Antioxidant Activity

A study investigated the antioxidant effects of various thiols, including this compound. The results indicated a significant reduction in oxidative stress markers in treated cells compared to controls, suggesting its potential as a protective agent against oxidative damage.

Study 2: Antimicrobial Efficacy

In vitro tests assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibition zones, indicating its potential as an antimicrobial agent.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-(4-Chlorophenyl)ethanethiol | Lacks methyl group | Moderate antioxidant |

| 2-(4-Methylphenyl)ethanethiol | Lacks chlorine atom | Low antimicrobial activity |

| 2-(4-Bromo-2-methylphenyl)ethanethiol | Bromine instead of chlorine | Potentially similar activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.